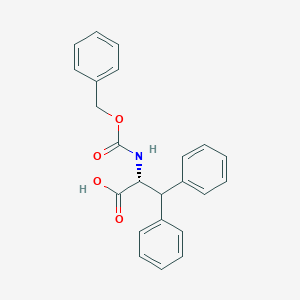

N-Cbz-beta-phenyl-D-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Cbz-beta-phenyl-D-phenylalanine is a synthetic derivative of the amino acid phenylalanine. This compound is characterized by the presence of a phenyl group attached to the beta carbon and a phenylmethoxycarbonyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties and potential biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-beta-phenyl-D-phenylalanine typically involves the use of asymmetric hydrogenation techniques. One common method includes the hydrogenation of a substituted azlactone intermediate in the presence of a chiral catalyst. The reaction conditions often involve the use of solvents such as methanol and specific temperature and pressure settings to achieve high yields and enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of pilot plant procedures. These methods ensure the consistent production of the compound with high purity and yield. Chromatographic methods, such as high-performance liquid chromatography (HPLC), are often employed to analyze and purify the final product .

Analyse Des Réactions Chimiques

Enzymatic Deprotection of the N-Cbz Group

The N-Cbz group is typically removed via enzymatic hydrolysis using amidohydrolases. Sphingomonas paucimobilis -derived Cbz-ase (amidohydrolase) shows enantioselective activity:

-

Mechanism : The enzyme hydrolyzes the carbamate bond, releasing CO₂ and benzyl alcohol (Fig. 2B, ).

-

Stereoselectivity : The D-enantiomer exhibits markedly reduced reactivity due to poor active-site fit (Fig. 5B, ). Structural modeling suggests a di-metal-binding active site with strict geometry for L-amino acids.

Hydrazine-Mediated Cyclizations

Reactions with hydrazine hydrate yield heterocyclic products through competitive 1,2- or 1,4-addition pathways (Fig. 4, ):

Primary Products

| Reaction Pathway | Product | Conditions | Yield |

|---|---|---|---|

| 1,4-Addition | 3-Pyrazolidinones (e.g., 2 ) | Excess hydrazine, 20–25°C, 24 hr | 30–60% |

| 1,2-Addition | 1-Amino-5-benzylidenehydantoins (e.g., 6 ) | Same as above | 20–50% |

Secondary Products

Prolonged hydrazine exposure (>48 hr) cleaves the benzylic C–N bond in pyrazolidinones, yielding:

Stereochemical and Substituent Effects

-

β-Phenyl Group : Enhances stability of the α,β-unsaturated system, favoring 1,4-addition over 1,2-addition (Scheme 4, ).

-

D-Configuration : No direct stereochemical influence on hydrazine cyclization (racemization-free), but reduces enzymatic deprotection efficiency (Fig. 2C vs. 4B, ).

Comparative Reaction Data

Mechanistic Insights

Applications De Recherche Scientifique

Peptide Synthesis

N-Cbz-beta-phenyl-D-phenylalanine is frequently utilized as a protected amino acid in peptide synthesis. Its Cbz group allows for selective deprotection under mild conditions, facilitating the formation of peptides with specific sequences. This method is particularly advantageous in synthesizing cyclic peptides and complex natural products.

Case Study:

A study demonstrated the successful incorporation of this compound in the synthesis of cyclic peptides using solid-phase peptide synthesis (SPPS). The Cbz group was selectively removed using palladium-catalyzed reactions, yielding high-purity cyclic peptides suitable for biological evaluation .

Organic Transformations

The compound serves as a precursor for various organic transformations, including cyclizations and cross-coupling reactions. Its utility extends to the preparation of β-amino acids and other biologically relevant compounds.

Data Table: Cyclization Reactions Involving this compound

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Cyclization with Hydrazine | Excess hydrazine hydrate, ethanol | 3-Pyrazolidinones, Hydantoins | 60-85 |

| Negishi Cross-Coupling | Zn catalyst, aryl halides | Biaromatic compounds | 34-88 |

Pharmacological Applications

This compound has shown potential in medicinal chemistry due to its structural similarity to naturally occurring amino acids, which can influence biological activity.

Anticancer Activity

Research has indicated that derivatives of phenylalanine exhibit anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

In vitro studies on cancer cell lines demonstrated that this compound derivatives reduced cell viability significantly compared to controls, suggesting their potential as therapeutic agents .

Drug Development

The compound's role in drug formulation is noteworthy, particularly in developing formulations that require stable amino acid derivatives for enhanced bioavailability.

Data Table: Drug Formulations Using this compound

| Drug Type | Application Area | Formulation Method |

|---|---|---|

| Anticancer agents | Targeted therapy | Liposomal encapsulation |

| Peptide therapeutics | Hormonal regulation | Solid-phase synthesis |

Mécanisme D'action

The mechanism of action of N-Cbz-beta-phenyl-D-phenylalanine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, affecting biochemical pathways related to pain perception and neuroprotection. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Phenylalanine: A naturally occurring amino acid with similar structural features but different stereochemistry.

DL-Phenylalanine: A racemic mixture of D- and L-phenylalanine, used in various research and therapeutic applications.

N-Acetyl-D-Phenylalanine: A derivative with an acetyl group attached to the nitrogen atom, used in peptide synthesis.

Uniqueness

N-Cbz-beta-phenyl-D-phenylalanine is unique due to its specific substitution pattern and stereochemistry. These features confer distinct chemical and biological properties, making it valuable in research and industrial applications .

Activité Biologique

N-Cbz-beta-phenyl-D-phenylalanine (CBZ-D-Phe) is a derivative of phenylalanine that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C23H21NO4 and is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the phenylalanine side chain. This modification enhances its stability and solubility, making it suitable for various biological applications.

The biological activity of CBZ-D-Phe can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that CBZ-D-Phe acts as an inhibitor for certain enzymes, such as carboxypeptidase A. This inhibition can affect peptide metabolism and has implications for drug design targeting enzymatic pathways .

- Neurotransmitter Modulation : D-phenylalanine, a component of CBZ-D-Phe, is known to influence neurotransmitter levels in the brain. It acts as a precursor for dopamine and may play a role in modulating mood and pain perception .

Biological Activity and Therapeutic Applications

The therapeutic potential of this compound is being explored in various contexts:

- Pain Management : Research indicates that derivatives of phenylalanine, including CBZ-D-Phe, may have analgesic properties. They are thought to interact with pain pathways in the central nervous system, potentially providing relief from neuropathic pain .

- Anticancer Activity : Some studies have investigated the cytotoxic effects of phenylalanine derivatives on cancer cell lines. For instance, CBZ-D-Phe has been shown to exhibit activity against P388 murine leukemia cells, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : The compound may also offer neuroprotective benefits by modulating neurotransmitter release and protecting neuronal cells from oxidative stress .

Table 1: Summary of Biological Activities

Notable Research Studies

- A study published in Organic & Biomolecular Chemistry explored the synthesis and biological evaluation of phenylalanine derivatives, including CBZ-D-Phe, highlighting their potential in drug development due to their unique structural properties .

- Another research effort focused on the neuroprotective effects of D-phenylalanine derivatives in models of neurodegeneration, demonstrating significant improvements in cell viability under oxidative stress conditions .

Propriétés

IUPAC Name |

(2R)-3,3-diphenyl-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2,(H,24,27)(H,25,26)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUXDTIGARAROZ-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.